1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine
Overview
Description
The compound “1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine” is a novel PDE9A inhibitor identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of selenoester derivatives of imidazo [1,2- a ]pyridine and imidazo [1,2- a ]pyrimidine was synthesized under mild conditions using a simple methodology by the reaction of in situ generated sodium selenocarboxylates with 2- (chloromethyl)imidazo [1,2- a ]pyridine/pyrimidine .Molecular Structure Analysis
While specific structural analysis of “this compound” is not available, studies on similar compounds provide insights. For instance, spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : The synthesis of pyrazole derivatives, including those involving 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, is a significant area of research. The synthesis process often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding various compounds including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (Titi et al., 2020).
Biological and Pharmacological Activities
- Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives, such as those incorporating this compound, have been studied for their antitumor, antifungal, and antibacterial properties. The biological activity against breast cancer and microbes has been a focus, with studies confirming the potential of these compounds in these areas (Titi et al., 2020).
Chemical Properties and Analysis
- Crystallographic and Spectroscopic Analysis : Pyrazole derivatives, including those with this compound, undergo crystallographic and spectroscopic analysis to determine their structure and properties. Studies have utilized FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography for this purpose (Titi et al., 2020).
Potential Therapeutic Applications
- Inhibition of Mycobacterial ATP Synthase : Some pyrazolo[1,5-a]pyrimidine derivatives, which may include compounds like this compound, have been identified as potent inhibitors of mycobacterial ATP synthase. This points to their potential use in treating Mycobacterium tuberculosis (Sutherland et al., 2022).
Chemical Synthesis and Transformation
- Microwave-Assisted Synthesis : The use of microwave irradiation in the synthesis of pyrazole and pyrimidine derivatives is an area of exploration. This method can be employed for the synthesis of compounds related to this compound, indicating a potential for efficient and rapid synthesis processes (Deohate & Palaspagar, 2020).
Application in Drug Design
- Selective Brain Penetrant PDE9A Inhibitor : Derivatives of pyrazolo[3,4-d]pyrimidines, which may include this compound, have been explored for their role as selective brain penetrant PDE9A inhibitors. This points to their potential application in treating cognitive disorders (Verhoest et al., 2012).
Mechanism of Action
Target of Action
The compound “1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine” is known to primarily target phosphodiesterase 9 (PDE9) as a highly selective small molecule inhibitor . PDE9 is an enzyme that reduces brain levels of the second messenger cyclic guanosine monophosphate (cGMP), which transduces signals by the neurotransmitters nitric oxide and glutamate .
Mode of Action
The compound interacts with its target, PDE9, by inhibiting its activity. This inhibition prevents the breakdown of cGMP in the brain, leading to an increase in cGMP levels . The elevated cGMP levels then enhance the signaling of nitric oxide and glutamate neurotransmitters, which are crucial for various brain functions .
Biochemical Pathways
The compound affects the cGMP signaling pathway. By inhibiting PDE9, it prevents the breakdown of cGMP, leading to an increase in cGMP levels in the brain . This increase in cGMP levels enhances the signaling of nitric oxide and glutamate neurotransmitters, which can modulate synaptic transmission and plasticity in the hippocampus and cerebral cortex .
Pharmacokinetics
It is known that the compound has excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently under investigation.
Result of Action
The compound’s action results in elevated central cGMP levels in the brain and cerebrospinal fluid of rodents . It also exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . These results suggest that the compound may have potential therapeutic effects in disease states associated with impairment of cGMP signaling or cognition.
Future Directions
The compound “1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine” is under investigation for its potential therapeutic applications . Future research may focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its safety and efficacy.
properties
IUPAC Name |
1-(pyrimidin-2-ylmethyl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHZHJWRVNGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.